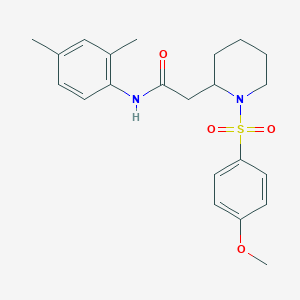

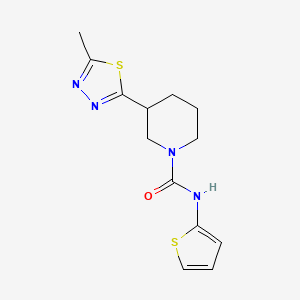

![molecular formula C24H19ClFN3O4S B2520595 N-(3-氯-4-甲氧基苯基)-2-{[2-(4-氟苯基)-5-苯基-1H-咪唑-4-基]磺酰基}乙酰胺 CAS No. 866345-42-8](/img/structure/B2520595.png)

N-(3-氯-4-甲氧基苯基)-2-{[2-(4-氟苯基)-5-苯基-1H-咪唑-4-基]磺酰基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

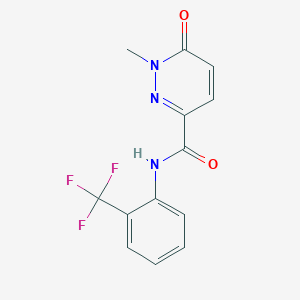

The compound N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide is a chemical entity that appears to be designed for biological activity, potentially as a histamine H3 receptor antagonist. This is inferred from the structural motifs present in the compound, such as the imidazole ring, which is a common feature in histamine receptor ligands. The presence of sulfonamide and acetamide groups suggests that the compound could have been synthesized to explore interactions with various biological targets, possibly for therapeutic purposes.

Synthesis Analysis

The synthesis of related compounds, as described in the provided papers, involves linear synthetic routes that incorporate various functional groups onto a core structure. For instance, ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides were prepared and found to be potent histamine H3 receptor antagonists, indicating that the imidazole ring is a crucial pharmacophore for this activity . Another study describes the synthesis of 2-chloro N-aryl substituted acetamide derivatives, which were characterized by techniques such as LCMS, IR, and NMR spectroscopy . Although the exact synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide is not detailed, it is likely that similar synthetic strategies and characterization methods were employed.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple aromatic rings and heteroatoms contributing to its three-dimensional conformation. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is known to interact with histamine receptors. The presence of substituents such as chloro, methoxy, and fluorophenyl groups can significantly affect the molecule's binding affinity and selectivity by altering its electronic distribution and steric profile .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The sulfonamide and acetamide moieties are typically stable under physiological conditions but can undergo chemical transformations under specific conditions. For example, sulfonamides can be hydrolyzed under acidic or basic conditions, and acetamides can be converted to amines through deacetylation. The presence of halogens like chlorine and fluorine may facilitate electrophilic aromatic substitution reactions, which could be utilized in further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The aromatic and heteroaromatic rings suggest that the compound would exhibit significant lipophilicity, which could influence its solubility and permeability across biological membranes. The polar sulfonamide and acetamide groups might enhance water solubility to some extent. The compound's melting point, boiling point, and stability would be influenced by the intermolecular forces arising from its molecular geometry and the presence of polar functional groups .

科学研究应用

细胞毒活性

研究已经证明磺胺衍生物的潜力,这些衍生物可能包括结构相关的化合物,如N-(3-氯-4-甲氧基苯基)-2-{[2-(4-氟苯基)-5-苯基-1H-咪唑-4-基]磺酰基}乙酰胺,在对癌细胞系展示细胞毒活性方面。具体来说,某些衍生物已经显示出对乳腺癌和结肠癌细胞系的潜力,突显了它们在抗癌策略中的潜力(Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015)。

代谢研究

对氯乙酰胺类除草剂代谢的研究提供了洞察力,这可能对理解类似化合物的代谢途径和相互作用具有相关性。这些研究侧重于人类和大鼠肝微粒体中的代谢比较,为评估潜在的毒理学和药代动力学特性提供了基础(Coleman, Linderman, Hodgson, & Rose, 2000)。

镇痛药理学

已经探索了该化合物的结构类似物的镇痛特性,特别是在非肽性激肽酶B1受体拮抗作用的背景下。这些研究强调了治疗疼痛的治疗潜力,包括炎症性和神经病理性疼痛状态(Porreca, Vanderah, Guo, Barth, Dodey, Peyrou, Luccarini, Junien, & Pruneau, 2006)。

抗菌和抗结核活性

对潜在与N-(3-氯-4-甲氧基苯基)-2-{[2-(4-氟苯基)-5-苯基-1H-咪唑-4-基]磺酰基}乙酰胺相关的新型磺胺衍生物的研究揭示了抗菌和抗结核活性。这些发现突显了这类化合物在治疗细菌和真菌感染以及结核病中的潜在应用(Ranjith, Pakkath, Haridas, & Kumari, 2014)。

属性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[[2-(4-fluorophenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN3O4S/c1-33-20-12-11-18(13-19(20)25)27-21(30)14-34(31,32)24-22(15-5-3-2-4-6-15)28-23(29-24)16-7-9-17(26)10-8-16/h2-13H,14H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOSOYFVLQVXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

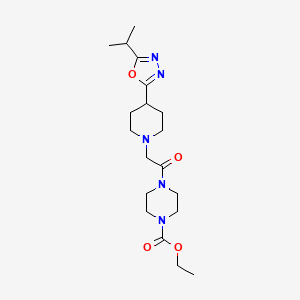

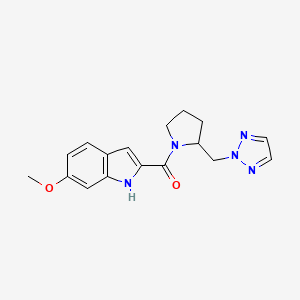

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2520514.png)

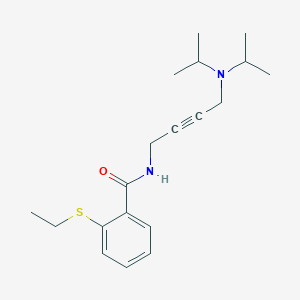

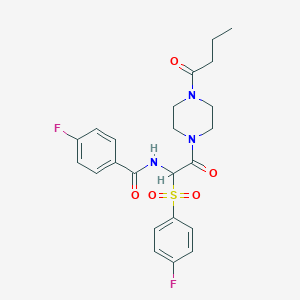

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

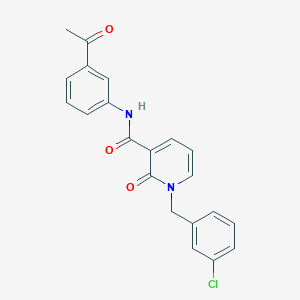

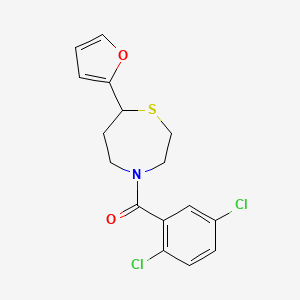

![8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2520525.png)

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)

![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)